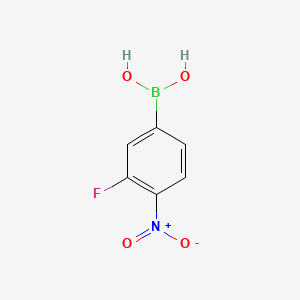

(3-Fluoro-4-nitrophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-fluoro-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTLZSMYZKFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742722 | |

| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350451-69-2 | |

| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 4 Nitrophenyl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Several general methods have been established for their preparation.

Metal-Halogen Exchange and Electrophilic Quenching with Borate (B1201080) Esters

One of the classic and most fundamental methods for creating a carbon-boron bond is through metal-halogen exchange. wikipedia.org This process typically involves two main steps: the formation of an organometallic reagent followed by its reaction with a boron electrophile.

The initial step involves the reaction of an aryl halide (typically a bromide or iodide) with a highly electropositive metal, most commonly lithium or magnesium, to form an aryllithium or Grignard reagent, respectively. researchgate.netprinceton.edu This reaction, known as a metal-halogen exchange, effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a strongly nucleophilic one. wikipedia.org The rate of exchange is generally fastest for aryl iodides, followed by bromides and then chlorides, while aryl fluorides are typically unreactive. wikipedia.orgorganic-chemistry.org

In the second step, the newly formed organometallic compound is treated with an electrophilic boron source, most frequently a trialkyl borate ester such as trimethyl borate or triisopropyl borate. princeton.edualfa-chemistry.com The nucleophilic aryl group attacks the electron-deficient boron atom of the borate ester. Subsequent aqueous acidic workup hydrolyzes the resulting boronate ester to yield the final arylboronic acid. alfa-chemistry.com

While powerful, this method has significant limitations related to functional group compatibility. The highly basic and nucleophilic nature of aryllithium and Grignard reagents prevents their use with substrates containing acidic protons (e.g., alcohols, amines) or electrophilic functional groups (e.g., esters, ketones, nitro groups) that would react preferentially with the organometallic intermediate. wikipedia.org

Transition Metal-Catalyzed Borylation of Aryl Halides

To overcome the functional group incompatibility of traditional methods, transition metal-catalyzed reactions have become the preferred route for the synthesis of many complex arylboronic acids. These methods generally proceed under milder conditions and tolerate a much broader array of functional groups. researchgate.net

The Miyaura borylation reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters. researchgate.netnih.gov This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting arylpalladium(II) complex then undergoes transmetalation with the diboron reagent, a step often facilitated by a base such as potassium acetate (B1210297) or potassium phosphate. nih.gov Reductive elimination from the subsequent intermediate releases the arylboronate ester and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov A significant advantage of the Miyaura borylation is its exceptional functional group tolerance; it is compatible with substrates bearing esters, ketones, cyanides, and even nitro groups. nih.govnih.gov

| Aryl Halide Type | Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | DMSO | 80 | nih.gov |

| Aryl Chloride | Bis(pinacolato)diboron | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Room Temp | tcnj.edu |

| Aryl Chloride | Tetrahydroxydiboron | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | |

| Aryl Bromide | Pinacolborane | PdCl₂(dppf) | Et₃N | 1,4-Dioxane | 80 | nih.gov |

A more recent and atom-economical approach involves the direct borylation of arenes through the catalytic functionalization of a carbon-hydrogen (C–H) bond. This strategy avoids the need for pre-functionalized aryl halides. Iridium-catalyzed reactions have been particularly successful in this area, often showing high regioselectivity for the least sterically hindered C–H bond on the aromatic ring. While powerful, directing the borylation to a specific C–H bond in a complex molecule can be challenging and often relies on the inherent steric and electronic properties of the substrate or the use of directing groups.

Specialized Approaches for (3-Fluoro-4-nitrophenyl)boronic acid

The synthesis of this compound requires careful consideration of the electronic properties and reactivity of the fluoro and nitro substituents on the aromatic ring.

Adaptations of Traditional Methods for Fluorinated and Nitrated Substrates

The presence of the strongly electron-withdrawing nitro group poses a significant challenge for the metal-halogen exchange pathway. The nitro moiety is susceptible to reaction with the highly nucleophilic organolithium or Grignard reagents that would be formed from a precursor like 1-bromo-3-fluoro-4-nitrobenzene. While such exchanges can sometimes be achieved at very low temperatures (e.g., -100 °C) to kinetically disfavor side reactions, yields can be low, and the conditions are not always practical.

Consequently, the palladium-catalyzed Miyaura borylation stands out as the most viable and efficient method for the synthesis of this compound. The reaction's tolerance for nitro groups is well-documented. nih.govnih.gov The logical starting material would be an appropriately substituted halobenzene, such as 1-bromo-3-fluoro-4-nitrobenzene or 1-chloro-3-fluoro-4-nitrobenzene.

The synthesis would likely proceed by reacting the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction components is critical. For an electron-deficient aryl halide like 1-bromo-3-fluoro-4-nitrobenzene, a standard catalyst system such as PdCl₂(dppf) with potassium acetate in a polar aprotic solvent like DMSO or dioxane would be a rational starting point. nih.gov The reaction yields the pinacol (B44631) ester of the boronic acid, which can then be hydrolyzed to the final this compound. This approach avoids the harsh, incompatible conditions of metal-halogen exchange and leverages the high functional group tolerance of modern cross-coupling chemistry.

Optimized Conditions for Orthogonal Functional Group Compatibility

The structure of this compound presents a unique synthetic challenge due to the presence of three distinct functional groups: the boronic acid, the fluoro group, and the nitro group. Achieving selective reactions at one site without affecting the others requires a strategy of orthogonal functional group compatibility. This principle allows for the specific deprotection or reaction of one functional group under a specific set of conditions, while other groups remain inert, only to be manipulated under a different, non-interfering set of conditions.

In a molecule with multiple protecting groups, for instance, one might be acid-labile (like a tert-butyl ether), another base-labile (like an Fmoc group), and a third removable by hydrogenolysis (like a benzyl (B1604629) ester). rsc.org This ensures that each can be removed in a specific order without affecting the others. For this compound, the reactivity of the functional groups themselves allows for a degree of inherent orthogonality.

Boronic Acid Group: This group is susceptible to reactions like the Suzuki-Miyaura coupling, which typically proceeds under palladium catalysis with a base. rsc.org It can also form reversible covalent complexes with diols. youtube.com

Nitro Group: The nitro group is strongly electron-withdrawing and can be reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd, or other reducing agents). This transformation would significantly alter the electronic properties of the aromatic ring.

Fluoro Group: The C-F bond is generally the strongest carbon-halogen bond and is typically unreactive under conditions used for Suzuki couplings or nitro group reductions, providing a high degree of stability.

Synthetic strategies can be designed to exploit these differences. For example, a Suzuki-Miyaura coupling could be performed on the boronic acid moiety while leaving the nitro and fluoro groups intact. evitachem.comrsc.org Subsequently, the nitro group could be reduced to an aniline (B41778) derivative, which could then undergo further functionalization, all while the fluoro group remains as a stable substituent. This chemoselectivity is crucial for building complex molecular architectures from this versatile building block. umich.edu

Green Chemistry Principles in the Synthesis of Arylboronic Acids

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting to more benign media like water or eliminating solvents altogether are key green chemistry goals.

Aqueous Media: The Suzuki-Miyaura reaction, a primary method for utilizing boronic acids, has been adapted to run in water. umich.edu Using specific palladium catalysts, ligands, and phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB), the cross-coupling of aryl halides with arylboronic acids can be achieved efficiently in water, which is a safe, non-flammable, and environmentally friendly solvent. umich.eduumich.edu

Solvent-Free Conditions: For certain reactions, such as the Miyaura-Ishiyama borylation, protocols have been developed that operate without any solvent. researchgate.net These reactions, often involving the mixing of solid reactants with a palladium catalyst and a base, can be promoted by mechanical grinding or heating. This approach dramatically reduces waste associated with solvent purchase, purification, and disposal. researchgate.net

Alternative energy sources are a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a standard technique for accelerating a wide range of reactions. researchgate.net In the context of boronic acid chemistry, microwave heating has been successfully applied to Suzuki-Miyaura cross-coupling reactions, often reducing reaction times from hours to mere minutes. rsc.orgumich.edunih.gov This rapid heating is highly efficient and allows for precise temperature control. Protocols for one-pot borylation/Suzuki reactions under microwave irradiation have been developed, streamlining the synthesis of complex biaryl compounds. rsc.org This method is compatible with a wide range of functional groups on both the aryl halide and the boronic acid partner. nih.gov

Infrared Irradiation: Infrared (IR) irradiation is another energy-efficient heating method that can be used to drive organic reactions. nih.govresearchgate.net It is considered a clean energy source and has been used for various transformations, including nucleophilic additions and multicomponent reactions, often in solvent-free conditions. nih.govscielo.org.mx While less common than microwave heating for borylation reactions, IR irradiation represents a viable green alternative to conventional thermal methods, capable of activating reactions in short timeframes. researchgate.net The energy is directly absorbed by the reaction mixture, leading to efficient and rapid heating. pitt.edu

Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy are inherently "greener" as they generate less waste.

A key strategy for improving atom economy in the synthesis of arylboronic acids is through direct C-H borylation. acs.org Traditional methods often involve pre-functionalized starting materials (like aryl halides), leading to the generation of stoichiometric byproducts. In contrast, transition-metal catalyzed C-H activation allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond. acs.org This process, often catalyzed by iridium complexes, is highly atom-economical as the only theoretical byproduct is H₂. acs.orgacs.org

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve unstable intermediates.

The synthesis of arylboronic acids via a lithiation-borylation sequence is a powerful but challenging method. It typically involves the reaction of an aryl halide with an organolithium reagent (like n-butyllithium) to form a highly reactive aryllithium intermediate, which is then quenched with a boron electrophile (e.g., a trialkyl borate). In batch processing, these reactions require cryogenic temperatures (e.g., -78 °C) to control the reaction and prevent the decomposition of the unstable aryllithium species. researchgate.net

Continuous flow chemistry provides an elegant solution to these challenges. researchgate.net By using microreactors or tube reactors, precise control over reaction time and temperature is possible. The rapid mixing and superior heat transfer in these systems allow for the safe generation and immediate use of unstable intermediates at temperatures much higher than those feasible in batch reactions. researchgate.netbris.ac.uk

The process involves pumping streams of the aryl halide (e.g., 1-bromo-3-fluoro-4-nitrobenzene) and the organolithium reagent through a T-mixer, where they combine and react. The residence time in this section of the reactor is often less than a second, sufficient for the halogen-lithium exchange to occur. researchgate.net This newly formed aryllithium stream is then immediately merged with a stream of a borate ester, quenching the intermediate to form the desired boronate ester, which can then be hydrolyzed to the boronic acid. This method effectively suppresses side reactions and allows for remarkable throughput, making it highly scalable for both laboratory and industrial production. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Temperature | Cryogenic (e.g., -78 °C to -30 °C) | Non-cryogenic (e.g., 0 °C to room temp) | researchgate.net |

| Reaction Time | Minutes to hours | Seconds or less | researchgate.net |

| Safety | Risk of thermal runaway; handling of unstable intermediates in bulk | Improved safety; small volumes of unstable intermediates generated and used on-demand | researchgate.net |

| Mixing | Often inefficient, leading to side products | Highly efficient and rapid mixing | researchgate.net |

| Scalability | Challenging due to heat transfer and safety | Readily scalable by extending operation time ("scale-out") | researchgate.net |

Automation and Scale-Up in Arylboronic Acid Production

The industrial and large-scale laboratory synthesis of arylboronic acids, including this compound, has been significantly advanced by the adoption of automation and continuous flow chemistry. organic-chemistry.orgacs.orgacs.org These technologies address the limitations and safety concerns associated with traditional batch processing of organometallic reagents, which are often required for boronic acid synthesis. organic-chemistry.orggoogle.com

Continuous flow systems, utilizing commercially available pumps, tubing, and mixers, enable the rapid and safe production of arylboronic acids on a multigram scale. organic-chemistry.org A key strategy involves the metal-halogen exchange of an aryl halide precursor, followed by quenching with a boron electrophile like trimethyl borate. acs.org This entire sequence can be performed in seconds with remarkable throughput, potentially reaching up to 60 grams per hour. organic-chemistry.orgacs.org The precise control over reaction parameters such as temperature and mixing minimizes the formation of byproducts and mitigates risks like clogging, ensuring high purity of the final product after a simple workup. organic-chemistry.orgacs.org Such methods are highly adaptable for various electron-poor and electron-rich aryl halides, making them suitable for the scaled production of this compound. organic-chemistry.org

Furthermore, high-throughput (HT) synthesis platforms have been developed to rapidly generate large libraries of diverse and complex boronic acids. researchgate.net These automated systems allow for nanoscale synthesis in multi-well plates, facilitating the exploration of a wide range of chemical structures for applications in medicinal chemistry and materials science without the logistical challenges of storing large compound collections. researchgate.net For industrial-scale production, methods have been refined to improve safety and cost-effectiveness, such as replacing single solvents like tetrahydrofuran (B95107) (THF) with mixed solvent systems in Grignard-based syntheses. google.com

Key Features of Automated Arylboronic Acid Synthesis

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| Continuous Flow | Enhanced safety, rapid reaction times (<1s), high throughput (g/hr), precise process control. organic-chemistry.orgacs.org | Enables safe, efficient, and scalable production. |

| High-Throughput (HT) Platforms | Automated synthesis of large, diverse compound libraries at nanoscale. researchgate.net | Facilitates rapid SAR studies by creating derivatives. |

| Optimized Solvent Systems | Improved industrial safety and reduced material costs. google.com | Lowers the economic barrier for large-scale manufacturing. |

Solid-Phase Synthesis of Boronic Acid Derivatives

Solid-phase synthesis offers a powerful strategy to manage the complexities of handling and purifying boronic acid derivatives. researchgate.net By immobilizing the boronic acid moiety on a solid support, subsequent reactions can be performed in solution, with excess reagents and byproducts easily washed away. This methodology simplifies the synthesis of complex molecules and is particularly advantageous for creating combinatorial libraries. researchgate.netresearchgate.net The approach avoids challenging purification steps like chromatography, often delivering products of high purity directly after cleavage from the resin. rsc.org

Immobilization Techniques for Arylboronic Acids on Solid Supports

A critical step in the solid-phase synthesis of boronic acid derivatives is the effective immobilization of the boronic acid onto a solid support. Several resin-based techniques have been developed for this purpose.

One of the most effective methods employs N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin. researchgate.net This support facilitates the immobilization of a wide array of functionalized arylboronic acids, such as this compound, through the formation of a stable bicyclic diethanolamine (B148213) boronate. A key advantage of the DEAM-PS resin is that the esterification process does not require exhaustive removal of water, and immobilization can be achieved within minutes at room temperature. researchgate.net The attachment is reversible, with a large excess of water being required to achieve quantitative release of the boronic acid from the support. researchgate.net

Another widely used support is the 1-glycerol polystyrene resin. researchgate.netrsc.org This commercially available resin leverages the strong complex formation between the boronic acid and the glycerol (B35011) diol moiety. It is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) chemistry, making it highly suitable for constructing peptide boronic acids. researchgate.net

Common Resins for Arylboronic Acid Immobilization

| Resin Type | Linkage Chemistry | Key Features |

|---|---|---|

| DEAM-PS Resin | Forms a bicyclic diethanolamine boronate. researchgate.net | Rapid immobilization, no need for anhydrous conditions, versatile for many arylboronic acids. researchgate.net |

| 1-Glycerol Polystyrene | Forms a stable complex with the glycerol diol. researchgate.net | Commercially available, compatible with standard Fmoc SPPS. researchgate.netrsc.org |

Derivatization and Resin-to-Resin Transfer Reactions

Once an arylboronic acid is anchored to a solid support, its other functional groups can be readily modified. Arylboronic acids containing formyl, carboxyl, or amino groups have been successfully derivatized on-resin to yield a variety of structures, including amines, amides, and ureas. researchgate.net In the case of resin-bound this compound, the nitro group could first be reduced to an amine, which then serves as a handle for a vast range of derivatization reactions.

This solid-phase approach is also amenable to more complex transformations, such as Ugi multicomponent reactions performed on resin-supported aminobenzeneboronic acids. researchgate.net A significant advancement in this area is the development of resin-to-resin transfer reactions (RRTR). researchgate.net In an RRTR process, a boronic acid derivative synthesized on one resin can be transferred directly to a second resin for further modification or screening. This technique eliminates the need for intermediate cleavage and purification steps, greatly streamlining the synthesis of combinatorial libraries for drug discovery and other applications. researchgate.net

Application to Peptide Boronic Acids and Analogs

The integration of boronic acids into peptides has led to the development of potent enzyme inhibitors and other valuable chemical biology tools. nih.govnih.gov Solid-phase synthesis is the premier method for creating these complex molecules. researchgate.netrsc.org this compound can serve as a key building block in this context.

Using a support like 1-glycerol polystyrene resin, standard Fmoc-based peptide synthesis can be performed to construct a peptide chain, which is then coupled to an aminoboronic acid or an arylboronic acid like this compound. researchgate.netrsc.org This approach has been successfully used to synthesize complex peptide boronic acids, including the proteasome inhibitors bortezomib (B1684674) and ixazomib, without the need for extensive chromatography or HPLC purification. rsc.org

The resulting peptide analogs incorporating the this compound moiety would possess unique properties. The boronic acid group can form reversible covalent bonds with active site serine or threonine residues in target enzymes, while the fluoro and nitro groups on the phenyl ring provide opportunities for tuning electronic properties, modifying binding affinity, or serving as points for further conjugation. nih.govnih.gov

Reactivity and Reaction Pathways of 3 Fluoro 4 Nitrophenyl Boronic Acid

Cross-Coupling Reactions of Arylboronic Acids

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two organic fragments with the aid of a metal catalyst. Arylboronic acids are prominent coupling partners in many of these reactions due to their stability, low toxicity, and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond. figshare.com It is one of the most widely used methods for the synthesis of biaryls, styrenes, and polyolefins.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. figshare.comresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex (often generated in situ from a palladium(II) precursor). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (Ar-Pd-X). researchgate.net The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > OTf > Cl. researchgate.net

Transmetalation: The next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid with a base (e.g., hydroxides, carbonates, or phosphates). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the transfer of the aryl group to the palladium center, displacing the halide. organic-chemistry.org This results in a new palladium(II) species (Ar-Pd-Ar').

Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the desired biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. researchgate.net

A simplified representation of the catalytic cycle is shown below:

Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Description | Intermediate |

| 1. Oxidative Addition | A Pd(0) catalyst reacts with an aryl halide (R¹-X). | R¹-Pd(II)-X |

| 2. Transmetalation | The organoborane (R²-B(OH)₂) transfers its organic group to the Pd(II) complex. | R¹-Pd(II)-R² |

| 3. Reductive Elimination | The two organic groups are eliminated from the Pd(II) complex to form the final product (R¹-R²). | Pd(0) |

The electronic nature of the substituents on the arylboronic acid plays a crucial role in its reactivity. In the case of (3-Fluoro-4-nitrophenyl)boronic acid, both the fluorine atom and the nitro group are strongly electron-withdrawing.

The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution but can enhance its reactivity in nucleophilic aromatic substitution. In the context of the Suzuki-Miyaura reaction, the electron-withdrawing nature of the nitro group increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate "ate" complex, which is a key intermediate in the transmetalation step. However, very strong electron-withdrawing groups can also increase the propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under strong basic conditions. rsc.org

The fluorine atom is also an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also act as a weak π-donor through resonance. In the case of this compound, the fluorine atom is meta to the boronic acid group. Its primary influence is expected to be its strong inductive electron-withdrawing effect, which further increases the Lewis acidity of the boron center. The synthesis of highly fluorinated biphenyls can be challenging, and the presence of multiple fluorine atoms can significantly impact reactivity. acs.org

The combined effect of the 3-fluoro and 4-nitro substituents makes this compound an electron-deficient coupling partner. This generally leads to a faster transmetalation step compared to electron-rich arylboronic acids. However, careful optimization of reaction conditions, particularly the choice of base and catalyst system, is crucial to prevent side reactions like protodeboronation.

No specific data tables for the Suzuki-Miyaura reaction of this compound were found in the searched literature.

The choice of ligand on the palladium catalyst is critical for achieving high efficiency and selectivity in Suzuki-Miyaura reactions, especially with challenging substrates like electron-deficient arylboronic acids. The ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination.

For electron-deficient arylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands can stabilize the palladium(0) species and promote the oxidative addition step. Examples of effective ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos), and other biaryl phosphine ligands developed by the Buchwald group. researchgate.net The steric bulk of these ligands is thought to facilitate the reductive elimination step.

Catalyst screening is often necessary to identify the optimal conditions for a specific transformation. This involves varying the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent. For instance, in the coupling of some electron-deficient substrates, switching to a weaker base like Cs₂CO₃ can sometimes improve yields by minimizing protodeboronation. rsc.org The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active catalysts for Suzuki-Miyaura couplings. researchgate.net

Commonly Used Ligands in Suzuki-Miyaura Coupling

| Ligand Type | Example | Characteristics |

| Monodentate Phosphines | Tri(tert-butyl)phosphine | Electron-rich, bulky |

| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promote fast catalysis |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, form stable complexes |

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling reaction is a palladium-catalyzed reaction that couples a thioester with a boronic acid to form a ketone. chem-station.comwikipedia.org A key feature of this reaction is the use of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral conditions. chem-station.comwikiwand.com

The mechanism of the first-generation Liebeskind-Srogl reaction is distinct from that of the Suzuki-Miyaura reaction, primarily due to the role of the copper(I) co-catalyst. wikipedia.orgwikiwand.com

Thioester Activation: The catalytic cycle is believed to start with the coordination of the copper(I) carboxylate to the sulfur atom of the thioester. This coordination activates the thioester towards the palladium catalyst.

Oxidative Addition: The palladium(0) catalyst then undergoes oxidative addition into the carbon-sulfur bond of the activated thioester, forming a Pd(II)-acyl-thiolate intermediate.

Transmetalation: In the crucial transmetalation step, the aryl group from the boronic acid is transferred to the palladium center. The copper(I) carboxylate acts as a thiophile, accepting the sulfur atom from the palladium intermediate and facilitating the transfer of the aryl group from the boron to the palladium. This results in a diorganopalladium(II) intermediate.

Reductive Elimination: Finally, reductive elimination from the diorganopalladium(II) complex yields the ketone product and regenerates the palladium(0) catalyst. The copper is sequestered as a copper thiolate.

The use of stoichiometric copper is a characteristic of the original protocol. wikipedia.org Later generations of the reaction have been developed to be catalytic in copper. wikipedia.org

Given the electron-deficient nature of this compound, it is expected to be a competent coupling partner in the Liebeskind-Srogl reaction. The electron-withdrawing groups should facilitate the transmetalation step. However, the specific reactivity and any potential side reactions would need to be determined experimentally.

No specific data tables for the Liebeskind-Srogl reaction of this compound were found in the searched literature.

Substrate Scope and Limitations for this compound

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of both an electron-withdrawing nitro group and a fluorine atom, which influence its reactivity.

The substrate scope for this compound in Suzuki-Miyaura reactions is broad, allowing for the formation of a diverse range of biaryl compounds. It can effectively couple with various aryl and heteroaryl halides. However, the efficiency of these coupling reactions can be influenced by several factors. For instance, the nature of the halide in the coupling partner plays a role, with the general reactivity trend being I > Br > Cl.

Electron-donating or electron-withdrawing groups on the coupling partner can also affect the reaction, though the Suzuki coupling is known for its wide functional group tolerance. libretexts.org Nevertheless, highly sterically hindered substrates may present challenges, potentially leading to lower yields or requiring more forcing reaction conditions.

A significant limitation associated with electron-deficient arylboronic acids, such as this compound, is their susceptibility to protodeboronation, especially under basic conditions. nih.govacs.org This side reaction, where the boronic acid group is replaced by a hydrogen atom, can reduce the yield of the desired cross-coupled product. The electron-withdrawing nature of the nitro and fluoro substituents exacerbates this instability. acs.org To circumvent this issue, milder reaction conditions, specialized catalyst systems, or the use of boronate esters or trifluoroborate salts, which exhibit greater stability, are often employed. nih.govnih.gov

For example, milder conditions involving lower temperatures and the use of just 1.5 equivalents of the boronic acid have been shown to be effective for coupling with less stable boronic acids. nih.gov The choice of base is also critical, as it must be strong enough to facilitate transmetalation but not so strong as to promote extensive protodeboronation.

The table below summarizes the general reactivity and limitations of this compound in Suzuki-Miyaura coupling reactions.

C-X Bond Formation Reactions (X ≠ C)

Beyond its well-known role in carbon-carbon bond formation, this compound can also participate in reactions that form bonds between carbon and other elements (heteroatoms). A particularly noteworthy area of development is the ipso-functionalization of arylboronic acids, where the boronic acid moiety is directly replaced by another functional group at the same position on the aromatic ring. Significantly, many of these transformations can be achieved without the use of transition-metal catalysts, offering advantages in terms of cost, toxicity, and product purity. nih.govnih.govelsevierpure.com

Transition-Metal-Free ipso-Functionalization

The direct conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a valuable transformation. For this compound, this reaction provides a route to 3-fluoro-4-nitrophenol. A variety of reagents and conditions have been developed for this purpose, often employing an oxidant to facilitate the C-O bond formation.

Commonly used oxidants for the transition-metal-free ipso-hydroxylation include hydrogen peroxide (H₂O₂), Oxone® (potassium peroxymonosulfate), and sodium perborate (B1237305) (SPB). nih.govscispace.com The reaction with H₂O₂ is typically carried out under basic conditions. nih.gov A proposed mechanism involves the formation of a boronate species, which then undergoes rearrangement and subsequent hydrolysis to yield the phenol.

The use of sodium perborate in water has been reported as a catalyst-free method for the hydroxylation of various arylboronic acids, with reactions often proceeding rapidly. scispace.comrsc.org Solvent-free conditions have also been demonstrated to be effective. rsc.org N-oxides can also serve as effective oxygen sources for this transformation. nih.gov

The table below summarizes various conditions for the ipso-hydroxylation of arylboronic acids.

The synthesis of aromatic amines from arylboronic acids without transition metals is a significant area of research. nih.govresearchgate.net For this compound, this would lead to derivatives of 3-fluoro-4-nitroaniline.

One notable method involves the use of hydroxylamine (B1172632) derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), as the aminating agent. nih.gov This approach has been shown to be effective for a range of arylboronic acids, including both electron-rich and electron-deficient substrates, providing primary anilines in good yields. nih.govacs.org The reaction is often operationally simple and can tolerate various functional groups. acs.org

Organic azides have also been employed to form secondary anilines in transition-metal-free C-N bond-forming reactions with arylboronic acids. nih.gov Additionally, O-benzoyl hydroxylamines have been used for the amination of arylboroxines to produce tertiary and secondary anilines at elevated temperatures. nih.gov

Transition-metal-free methods for the ipso-halogenation of arylboronic acids provide a direct route to aryl halides. These reactions are typically electrophilic substitutions where the C-B bond is cleaved and replaced by a C-halogen bond.

For the synthesis of aryl iodides and bromides, N-halosuccinimides (N-iodosuccinimide, NIS, and N-bromosuccinimide, NBS) are commonly used reagents. nih.gov These reactions generally proceed under mild conditions and are tolerant of a wide array of functional groups, including both electron-donating and electron-withdrawing substituents on the arylboronic acid. nih.gov

The ipso-fluorination of arylboronic acids is more challenging. One approach involves the use of electrophilic fluorinating agents like Selectfluor™. nih.gov Another method utilizes cesium fluoroxysulphate (CFS), often after converting the boronic acid to a more stable diethanolamine (B148213) ester to improve yields. nih.gov Electron-deficient substrates, however, tend to give lower yields in these electrophilic fluorination reactions. nih.gov

The table below provides an overview of common reagents for transition-metal-free ipso-halogenation.

Protodeboronation and Stability Considerations

A critical aspect of the chemistry of arylboronic acids, including this compound, is their stability, particularly with respect to protodeboronation. nih.gov This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively decomposing the starting material and reducing the efficiency of desired reactions. researchgate.net

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The stability of an arylboronic acid is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to protodeboronation, especially under basic aqueous conditions. acs.org The presence of electron-withdrawing groups, like the nitro and fluoro substituents, increases the lability of the C-B bond. acs.org

Kinetic studies have shown that the rate of base-catalyzed protodeboronation is significantly accelerated for highly electron-deficient arylboronic acids. acs.org In fact, some polyfluorinated arylboronic acids are notoriously unstable under basic conditions. acs.org Research has indicated that trihydroxyboronate species, formed from electron-deficient arylboronic acids in aqueous environments, are inherently unstable. acs.org

Conversely, under acidic conditions, highly electron-deficient arylboronic acids show negligible susceptibility to protodeboronation. acs.orgrsc.org However, for arylboronic acids with strong electron-withdrawing groups, acid-promoted protodeboronation may require longer reaction times compared to those with electron-donating groups. rsc.org

The instability of this compound towards protodeboronation is a key consideration in its application, particularly in reactions requiring basic conditions like the Suzuki-Miyaura coupling. To mitigate this undesired pathway, several strategies can be employed:

Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can increase its stability and resistance to protodeboronation. nih.gov

Careful Selection of Reaction Conditions: Employing milder bases, lower reaction temperatures, and shorter reaction times can help to minimize decomposition. nih.gov

Anhydrous Conditions: Since water is a proton source for protodeboronation, running reactions under anhydrous conditions can enhance stability.

Understanding the stability profile of this compound is crucial for its successful use in organic synthesis, enabling the design of reaction protocols that favor the desired transformation while minimizing decomposition.

Compound Index

Kinetic and Mechanistic Insights into Hydrolytic Degradation

The hydrolytic degradation of arylboronic acids, leading to the cleavage of the carbon-boron bond and formation of the corresponding arene, is a significant consideration in their application. ed.ac.uknih.govwikipedia.org For this compound, this process results in the formation of 1-fluoro-2-nitrobenzene. The kinetics and mechanisms of this degradation, or protodeboronation, are complex and have been extensively studied for a range of substituted arylboronic acids. nih.govacs.orged.ac.uk

The degradation can proceed through several pathways, the prevalence of which is dictated by the reaction conditions and the electronic properties of the aryl group. nih.goved.ac.uk For electron-deficient arylboronic acids like this compound, the protodeboronation is often most rapid at high pH. ed.ac.uk This is attributed to the formation of the more reactive arylboronate anion. ed.ac.ukwikipedia.org

Mechanistic studies on analogous polyfluorinated and nitro-substituted phenylboronic acids have revealed pathways ranging from concerted proton transfer to the liberation of a transient aryl anion. acs.org In the case of highly electron-deficient arenes, the protodeboronation can proceed via a transient aryl anionoid pathway. nih.gov

Key Mechanistic Pathways for Arylboronic Acid Protodeboronation:

| Pathway | Description | Influencing Factors |

| Acid-Catalyzed | Involves the reaction of the boronic acid with a proton source, proceeding via electrophilic aromatic substitution. wikipedia.orged.ac.uk | Low pH |

| Base-Catalyzed | Proceeds through the formation of the boronate anion, which then reacts with water. wikipedia.orged.ac.uk | High pH |

| Self/Auto-Catalysis | Occurs when the pH is close to the pKa of the boronic acid, where both the acid and its conjugate base are present in significant concentrations. nih.gov | pH ≈ pKa |

| Transient Aryl Anion | Involves the formation of a transient aryl anion, particularly for highly electron-deficient systems. nih.govacs.org | Strong electron-withdrawing substituents |

This table is generated based on established mechanisms for arylboronic acid protodeboronation.

Impact of pH and Electronic Properties on Stability

The stability of this compound in aqueous media is intrinsically linked to the pH of the solution and the electronic effects of its substituents. The fluoro and nitro groups are strong electron-withdrawing groups, which significantly influence the acidity (pKa) of the boronic acid. A lower pKa value facilitates the formation of the tetrahedral boronate anion at a lower pH. nih.gov

At physiological pH, most boronic acids exist predominantly in their uncharged, trigonal form. However, in more alkaline solutions (pH > pKa), they are converted to the anionic, tetrahedral boronate form. nih.gov This speciation is critical as the boronate anion is generally more susceptible to protodeboronation. ed.ac.ukwikipedia.org The pH-rate profiles for the protodeboronation of various arylboronic acids demonstrate that the reaction rate is highly dependent on pH, often reaching a maximum in the basic region. nih.goved.ac.uk

The electron-withdrawing nature of the 3-fluoro and 4-nitro substituents in this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid, thereby increasing its susceptibility to base-catalyzed degradation. Studies on fluorinated phenylboronic acids have shown that the position of the fluorine substituent can have a dichotomous effect on the rate of protodeboronation, with ortho-fluorine substitution often leading to significant rate acceleration. acs.org

Reactivity of Boronate Esters and Boroxines Derived from the Chemical Compound

To mitigate the hydrolytic instability of boronic acids, they are often converted into boronate esters or boroxines. These derivatives can serve as protecting groups, which can later be hydrolyzed to release the active boronic acid in a controlled manner, a strategy referred to as "slow-release". ed.ac.ukwikipedia.org

Boronate Esters:

Boroxines:

Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. researchgate.netresearchgate.net The formation of boroxines is a reversible process, and they can be hydrolyzed back to the corresponding boronic acid in the presence of water. researchgate.net The reaction to form boroxines involves the formation of a transition state where the boron atom becomes tetravalent before relaxing and releasing a water molecule. researchgate.net Tris(3-fluoro-4-nitrophenyl)boroxine would be the expected product from the dehydration of this compound. The reactivity of such a boroxine (B1236090) would be primarily dictated by its susceptibility to hydrolysis to regenerate the parent boronic acid.

Mechanistic Investigations and Computational Chemistry

Density Functional Theory (DFT) Studies on (3-Fluoro-4-nitrophenyl)boronic acid

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. cuny.edu It is widely used to investigate the properties of organoboron compounds, including substituted phenylboronic acids. tandfonline.comresearchgate.netnih.gov

DFT calculations are instrumental in determining the ground-state molecular geometry of this compound. By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can predict key structural parameters with high accuracy. researchgate.netnih.gov The optimized structure is confirmed to be a true minimum on the potential energy surface when no imaginary frequencies are found in the vibrational analysis.

The geometry of the phenyl ring is influenced by its substituents. The strong electron-withdrawing nature of the nitro group (-NO₂) and the fluoro group (-F) affects the bond lengths and angles within the aromatic system. The C-B bond length and the orientation of the B(OH)₂ group relative to the phenyl ring are critical parameters that influence the molecule's reactivity. For phenylboronic acids, there are typically multiple stable conformers resulting from the rotation of the O-H bonds, and DFT calculations can identify the lowest-energy conformation. mdpi.com

Table 1: Conceptual DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) | Description |

| C-B Bond Length | ~1.55 - 1.57 Å | The bond connecting the phenyl ring to the boron atom. |

| C-N Bond Length | ~1.45 - 1.48 Å | The bond connecting the phenyl ring to the nitro group. |

| C-F Bond Length | ~1.34 - 1.36 Å | The bond connecting the phenyl ring to the fluorine atom. |

| B-O Bond Length | ~1.36 - 1.38 Å | The bonds within the boronic acid functional group. |

| O-B-O Angle | ~118 - 120 ° | The angle within the trigonal planar boronic acid group. |

| C-C-B Angle | ~120 - 122 ° | The angle indicating the orientation of the boronic acid group. |

| Note: These are typical, illustrative values based on DFT studies of similar substituted phenylboronic acids. Actual values would require specific calculations for this molecule. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing nitro and fluoro groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. This leads to a smaller HOMO-LUMO gap, suggesting increased reactivity, particularly as an electrophile.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. For this molecule, these would be concentrated on the oxygen atoms of the nitro group and the boronic acid hydroxyl groups, as well as the fluorine atom.

Positive Potential (Blue): Regions of electron deficiency, susceptible to nucleophilic attack. A significant positive potential would be located on the boron atom and the hydrogen atoms of the hydroxyl groups.

Table 2: Conceptual Frontier Orbital Properties for this compound

| Property | Conceptual Value | Implication for Reactivity |

| HOMO Energy | Low (e.g., < -7.0 eV) | Poor electron donor capability. |

| LUMO Energy | Very Low (e.g., < -2.5 eV) | Strong electron acceptor capability. |

| HOMO-LUMO Gap (ΔE) | Relatively Small | Indicates higher chemical reactivity and susceptibility to electronic transitions. |

| Note: Values are illustrative and based on trends observed for nitro- and fluoro-substituted aromatics. researchgate.net |

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org DFT studies are crucial for elucidating the complex catalytic cycle of these reactions, which generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Computational models can investigate the role of the base, the nature of the palladium catalyst, and the solvent in the reaction pathway. The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often rate-determining. DFT calculations show that this step proceeds via the formation of a boronate intermediate (Ar-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid. organic-chemistry.orgchemrxiv.org The electron-withdrawing substituents on the phenyl ring of this compound increase the Lewis acidity of the boron atom, facilitating the formation of this crucial boronate intermediate. libretexts.org

A primary strength of computational chemistry is its ability to locate and characterize transition state (TS) structures and calculate the associated activation energy barriers. youtube.com For a reaction involving this compound, DFT can model the geometry of the transition states for each elementary step in a catalytic cycle. rsc.org

For instance, in a Suzuki-Miyaura coupling, DFT can be used to calculate the energy barrier for the transmetalation step. This allows for a quantitative understanding of how the fluoro and nitro substituents affect the reaction rate. By comparing the calculated energy profiles for different substrates, a direct correlation between the electronic nature of the substituents and the reaction kinetics can be established. chemrxiv.orgrsc.org This information is vital for optimizing reaction conditions and designing more efficient catalytic systems.

Quantum Chemical Calculations for Understanding Reactivity

Beyond DFT, a range of quantum chemical methods can be applied to dissect the factors governing the reactivity of this compound. cuny.edu These calculations provide a deep, quantitative understanding of the molecule's behavior in chemical reactions.

The reactivity of this compound is dominated by the electronic effects of its two substituents.

Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance (mesomeric) and inductive effects. It deactivates the aromatic ring towards electrophilic substitution but significantly increases the Lewis acidity of the boron atom. This enhanced acidity promotes the formation of the reactive boronate species necessary for transmetalation in cross-coupling reactions. libretexts.org

Fluoro Group (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also has a weak electron-donating resonance effect (+M) due to its lone pairs, but for halogens, the inductive effect typically dominates. Its presence ortho to the boronic acid group further increases the electrophilicity of the boron center.

Solvent Effects on Reaction Pathways

Detailed research into the solvent effects on the reaction pathways of this compound reveals a complex interplay of factors including solvent polarity, coordinating ability, and the potential for specific solvent-reactant interactions. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition state energies and reaction profiles in different solvent media, complementing experimental kinetic data.

The electron-withdrawing nature of the fluoro and nitro substituents on the phenyl ring of this compound makes it a unique substrate for studying solvent effects. These substituents enhance the Lewis acidity of the boronic acid and influence the electronic properties of the palladium complexes formed during the catalytic cycle.

Detailed Research Findings

While specific kinetic and computational data for this compound remains a specialized area of research, the principles governing solvent effects on similar electron-deficient arylboronic acids can be extrapolated. Studies on related compounds, such as p-nitrophenyl derivatives, provide a framework for understanding these interactions. For instance, the Grunwald-Winstein equation is a tool used to correlate the specific rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent.

In the context of Suzuki-Miyaura reactions, the solvent can influence the equilibrium between different catalytic species and the formation of pre-transmetalation intermediates. The polarity of the solvent can stabilize charged intermediates, thereby lowering the activation energy for key steps in the catalytic cycle. For example, a more polar solvent can facilitate the formation of an anionic boronate species, which is often considered a key intermediate in the transmetalation step.

The following data tables, while conceptual in nature due to the scarcity of published specific data for this compound, illustrate the expected trends based on general mechanistic understanding and studies of analogous compounds.

Table 1: Hypothetical Relative Rate Constants for the Suzuki-Miyaura Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 3.5 |

| Acetonitrile | 37.5 | 8.2 |

| Dimethylformamide (DMF) | 36.7 | 12.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 15.0 |

This table illustrates the general trend that polar aprotic solvents are expected to accelerate the reaction rate due to the stabilization of polar transition states in the catalytic cycle.

Table 2: Computationally Predicted Activation Energies for the Transmetalation Step

| Solvent Model | Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | 25.8 |

| Toluene (PCM) | 22.1 |

| DMF (PCM) | 18.5 |

This conceptual table, based on Polarizable Continuum Model (PCM) calculations for similar systems, demonstrates how increasing solvent polarity is predicted to lower the activation barrier for the crucial transmetalation step.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography of (3-Fluoro-4-nitrophenyl)boronic acid and its Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the behavior of boronic acids.

The boronic acid functional group, –B(OH)₂, is a versatile building block in crystal engineering due to its ability to act as a hydrogen-bond donor. nih.gov The two hydroxyl groups can participate in various hydrogen-bonding networks, leading to the formation of distinct supramolecular architectures. nih.govresearchgate.net Typically, arylboronic acids form hydrogen-bonded dimers in the solid state through O-H···O interactions, a motif that is reminiscent of the one seen in carboxylic acids. nih.gov These dimers can further self-assemble into one-, two-, or three-dimensional networks. nih.gov

In the crystal structure of related phenylboronic acid derivatives, the boronic acid group is often twisted relative to the plane of the phenyl ring. nih.govresearchgate.net This torsion angle is influenced by intramolecular interactions, such as those between the boronic acid's hydroxyl groups and the substituents on the aromatic ring. researchgate.net For this compound, the electron-withdrawing nitro group and the electronegative fluorine atom are expected to significantly influence the crystal packing and the hydrogen-bonding patterns. The presence of the nitro group, a potential hydrogen bond acceptor, could lead to the formation of O-H···O(nitro) interactions, competing with the typical O-H···O(boronic acid) hydrogen bonds. nih.gov Hirshfeld surface analysis of similar molecules reveals that H···H, H···C/C···H, and H···O/O···H contacts are the most significant intermolecular interactions, underscoring the importance of van der Waals forces and hydrogen bonding in defining the crystal structure. mdpi.com

The utility of boronic acids is often demonstrated in their ability to form complexes and covalent adducts with other molecules, particularly with diols and proteins. X-ray crystallography has been instrumental in elucidating the binding modes of boronic acid inhibitors to various enzymes. nih.gov For instance, boronic acid derivatives have been shown to act as broad-spectrum inhibitors of β-lactamase enzymes by forming a covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. nih.gov

In these complexes, the boron atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. The two oxygen atoms of the boronic acid can engage in extensive hydrogen-bonding interactions with active site residues, such as Asn220 and Lys211 in NDM-1 metallo-β-lactamase, further stabilizing the complex. nih.gov The substituents on the phenyl ring also play a critical role, establishing hydrophobic or specific polar interactions with the protein. nih.gov In the context of this compound, the fluoro and nitro groups would dictate its orientation within a binding pocket, potentially forming specific interactions that enhance binding affinity and selectivity. Crystallographic studies of metal complexes with fluorinated ligands have also been reported, providing further insight into the coordination chemistry of such substituted organic molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its solution-state behavior.

The NMR spectra of this compound are dictated by the electronic environment and coupling interactions of the nuclei.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The powerful electron-withdrawing effect of the nitro group and the electronegativity of the fluorine atom will shift the aromatic protons downfield. For example, in the related compound 4-nitrophenyl boronic acid, the protons adjacent to the nitro group appear at approximately 8.2 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon atom attached to the boron (C-B) will have a characteristic chemical shift, and its signal may be broad due to the quadrupolar nature of the boron nucleus. The other aromatic carbons will exhibit chemical shifts influenced by the fluoro and nitro substituents, with carbon-fluorine couplings (JCF) being observable for the carbons near the fluorine atom.

¹¹B NMR: ¹¹B NMR is particularly informative for studying boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination environment. Trigonal planar boronic acids typically show a broad signal in the range of 28-34 ppm. Upon formation of a tetrahedral boronate ester or a trifluoroborate complex, the boron signal shifts significantly upfield. For example, trifluoroborate species formed with fluoride (B91410) ions resonate around 3 ppm, while boronate esters can give signals near 9 ppm. mdpi.com

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity / Notes |

| ¹H | ~7.5 - 8.5 | Multiplets (due to H-H and H-F coupling) |

| ~7.0 - 9.0 (B(OH)₂) | Broad singlet, often exchanges with solvent | |

| ¹³C | ~120 - 150 | Doublets for carbons near fluorine (C-F coupling) |

| C-B bond signal may be broad | ||

| ¹¹B | ~28 - 34 | Broad signal for the trigonal boronic acid |

| ~2 - 15 | Sharper signals for tetrahedral boronate esters or complexes mdpi.com |

In situ NMR spectroscopy is a valuable method for monitoring chemical reactions in real-time, providing kinetic data and mechanistic insights without the need for sample isolation. nih.govresearchgate.netcardiff.ac.uk This technique is particularly well-suited for studying the reactions of boronic acids. mdpi.comacs.org

By acquiring a series of NMR spectra over the course of a reaction, one can observe the decrease in the signal intensity of the starting material, this compound, and the concurrent increase in the signals of the products. researchgate.net This allows for the determination of reaction rates and the identification of any transient intermediates. acs.org

Furthermore, ¹¹B and ¹⁹F NMR are powerful probes for studying the speciation of this compound in solution. mdpi.comrsc.org For example, ¹¹B NMR can be used to monitor the equilibrium between the free boronic acid and its boronate ester form upon the addition of a diol. mdpi.com The distinct chemical shifts for the trigonal acid and the tetrahedral ester allow for the quantification of each species in the mixture. mdpi.com Similarly, ¹⁹F NMR can track the interactions of the fluoro-substituted ring, providing information on how the local environment changes during a reaction or binding event. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydrogen-bonded boronic acid hydroxyl groups. The strong electron-withdrawing nitro group (NO₂) gives rise to two distinct and intense stretching bands: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The stretching vibration of the C-F bond is expected to appear as a strong band in the 1000-1300 cm⁻¹ region. Other characteristic peaks would include aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and B-O stretching around 1350 cm⁻¹.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 (Strong) |

| NO₂ | Symmetric Stretch | 1345 - 1385 (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| B-O | Stretch | ~1350 |

| C-F | Stretch | 1000 - 1300 (Strong) |

Correlation of Experimental and Theoretical Wavenumbers

To achieve a more precise and reliable assignment of the vibrational modes, experimental results are often correlated with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized geometry and theoretical vibrational frequencies of the molecule. nih.gov

The calculated wavenumbers are typically scaled using a scaling factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with the experimental data. nih.gov The Total Energy Distribution (TED) analysis is then used to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to each normal mode. nih.gov This correlative approach provides a robust and detailed understanding of the molecule's vibrational properties.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

LC-MS, FAB+MS, HRMS for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of boronic acids. It allows for the separation of the target compound from impurities prior to mass analysis, providing a clear assessment of purity. While specific LC-MS methods for this compound are not detailed in readily available literature, general methods for phenylboronic acids often utilize reverse-phase chromatography with a suitable mobile phase, followed by detection using mass spectrometry. scirp.org The ionization of boronic acids can sometimes be challenging with electrospray ionization (ESI), and alternative techniques or derivatization may be employed.

Fast Atom Bombardment (FAB) mass spectrometry in the positive ion mode (FAB+MS) is another technique that can be used for the analysis of non-volatile compounds like boronic acids. This "soft" ionization technique typically produces a prominent protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₆H₅BFNO₄), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the compound's identity with a high degree of confidence.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Theoretical m/z | Observed m/z | Purpose |

| LC-MS | [M-H]⁻ | 184.02 | --- | Purity assessment and molecular weight confirmation. |

| FAB+MS | [M+H]⁺ | 186.03 | --- | Molecular weight determination. |

| HRMS | C₆H₅BFNO₄ + H⁺ | 186.0346 | --- | Elemental composition confirmation. |

Note: The "Observed m/z" values are placeholders as specific experimental data is not available. The theoretical m/z values are calculated based on the chemical formula C₆H₅BFNO₄.

Applications of 3 Fluoro 4 Nitrophenyl Boronic Acid in Complex Organic Synthesis

Synthesis of Biologically Relevant Scaffolds and Heterocycles

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. (3-Fluoro-4-nitrophenyl)boronic acid serves as a key building block in the synthesis of such biologically important scaffolds, particularly through palladium-catalyzed cross-coupling reactions.

One prominent application is in the synthesis of substituted benzimidazoles. mdpi.com Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are core structures in several approved drugs. rsc.org In a typical Suzuki-Miyaura coupling reaction, the C-B bond of this compound is coupled with a halogenated benzimidazole (B57391) precursor. For instance, the functionalization of a 5(6)-bromo-2-nitrophenyl-benzimidazole core can be achieved using aryl boronic acids to introduce diverse substituents. mdpi.com The use of a closely related compound, (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid, in the palladium-catalyzed synthesis of 1-boc-5-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-(2-nitrophenyl)-benzimidazole highlights this strategy. mdpi.com This reaction proceeds in high yield and demonstrates the feasibility of using functionalized phenylboronic acids to build molecular complexity. The nitro group on the this compound moiety can be subsequently reduced to an amine, providing a handle for further diversification of the molecular scaffold.

The versatility of this approach extends to other significant heterocyclic systems, such as imidazopyridines, which are known for their potential as kinase inhibitors and PD-1/PD-L1 antagonists. nih.govnih.gov Synthetic routes to these molecules often rely on the Suzuki cross-coupling reaction to construct a key biphenyl (B1667301) linkage. nih.gov Although specific examples using this compound are not detailed in all literature, the established methodologies for imidazopyridine synthesis are highly compatible with a variety of functionalized boronic acids, indicating its potential in creating novel analogues. nih.govmdpi.comresearchgate.net

Table 1: Example of Suzuki-Miyaura Coupling for Benzimidazole Synthesis mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |

| 1-boc-5-bromo-2-(2-nitrophenyl)-benzimidazole | (3-fluoro-4-(methoxycarbonyl)phenyl)boronic acid | Pd(OAc)₂, PPh₃ / K₂CO₃ | 1-boc-5-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-(2-nitrophenyl)-benzimidazole | 81% |

This table illustrates a reaction analogous to one that would involve this compound, showcasing the conditions and high efficiency of such coupling reactions in building complex heterocyclic systems.

Role as a Versatile Building Block in Convergent Synthesis

Convergent synthesis is a powerful strategy that involves the independent synthesis of complex molecular fragments, which are then joined together in the final stages. This approach is often more efficient than linear synthesis for constructing large, complex molecules. Boronic acids are quintessential reagents in convergent strategies, primarily due to their role in the robust and highly functional-group-tolerant Suzuki-Miyaura coupling reaction. researchgate.netchemrxiv.org

This compound is an exemplary building block for such syntheses. researchgate.netnih.govnih.gov It provides a pre-functionalized aromatic ring that can be incorporated into a larger molecule in a single step. This is particularly valuable in diversity-oriented synthesis, where chemists aim to create large libraries of related compounds for biological screening. nih.govnih.gov By using this compound, the fluoro and nitro groups are installed simultaneously, avoiding multiple, potentially low-yielding steps that would otherwise be required to introduce these functionalities.

For example, in the synthesis of complex imidazopyridine-based PD-L1 antagonists, a key step involves the Suzuki cross-coupling of a bromo-substituted core with various unprotected boronic acids to create a twisted biphenyl moiety. nih.gov This highlights a convergent approach where the boronic acid fragment is prepared separately and then coupled. The methodology is broadly applicable and demonstrates how this compound could be employed to generate analogues with specific electronic and steric properties conferred by the fluoro and nitro groups. Furthermore, the nitro group serves as a latent functional group; it is stable under many reaction conditions but can be readily transformed (e.g., reduced to an amine) at a later stage to enable further molecular elaboration, a hallmark of a versatile building block. mdpi.com

Development of Advanced Materials

Beyond its use in the synthesis of discrete organic molecules, the unique chemical properties of this compound make it a candidate for the development of advanced functional materials.

Boronic acid-containing polymers and hydrogels have attracted significant attention as "smart" materials capable of responding to external stimuli, such as changes in pH or the concentration of diols like glucose. mdpi.comacs.orgnih.gov This responsiveness stems from the equilibrium of the boronic acid group between a neutral, trigonal planar state and an anionic, tetrahedral boronate state upon binding with a diol or an increase in pH. mdpi.comacs.org This structural change alters the polymer's properties, such as its hydrophilicity, leading to macroscopic changes like swelling or shrinking. mdpi.com

The pH at which this transition occurs is dictated by the pKa of the boronic acid. Most simple arylboronic acids have pKa values between 8 and 10, which limits their responsiveness under physiological pH (around 7.4). acs.org A key area of research is the development of materials that are sensitive to a more physiologically relevant pH range. acs.org The introduction of strong electron-withdrawing groups onto the aromatic ring is a well-established strategy to increase the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid. nih.govnih.gov

This compound is particularly well-suited for this purpose. Both the fluorine atom and the nitro group are potent electron-withdrawing substituents. Their presence is expected to significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid, potentially shifting its responsive range closer to physiological pH. nih.gov By incorporating this monomer into polymer backbones or as cross-linkers in hydrogels, materials could be engineered for biomedical applications such as glucose-sensing systems or self-regulated drug delivery devices that operate effectively under bodily conditions. mdpi.comnih.govrsc.org

Table 2: Influence of Substituents on Boronic Acid pKa and Material Responsiveness

| Boronic Acid Type | Substituent Effect | Expected pKa Range | Implication for Polymers/Hydrogels |

| Unsubstituted Phenylboronic Acid | None | ~8-10 acs.org | Responsive at alkaline pH, less sensitive at physiological pH. |

| This compound | Strong Electron-Withdrawing (F and NO₂) | Lowered pKa (e.g., ~6-7) | Enhanced responsiveness at or near physiological pH (7.4), suitable for biomedical applications. nih.govacs.org |

The functionalization of surfaces is critical for creating materials with tailored properties for applications ranging from biocompatible coatings to targeted drug delivery nanoparticles. Boronic acids have proven to be versatile tools for surface modification. frontiersin.orgnih.govnih.gov They can be used to anchor molecules onto surfaces containing diol groups or can serve as reactive handles for subsequent chemical transformations.

Recent work has demonstrated that phenylboronic acid groups on the surface of nanoparticles can undergo aqueous Suzuki–Miyaura cross-coupling reactions. mdpi.com This allows for the covalent attachment of various functional groups (e.g., carboxylic acids, aldehydes) directly onto the nanoparticle surface, providing a powerful platform for post-synthesis modification. mdpi.com